Methyl 2-ethoxy-4-iodobenzoate
Overview
Description
Methyl 2-ethoxy-4-iodobenzoate: is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is esterified with methanol and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethoxy-4-iodobenzoate can be synthesized through a multi-step process involving the iodination of benzoic acid derivatives followed by esterification. One common method involves the following steps:
Iodination: Benzoic acid is first iodinated using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide to form 4-iodobenzoic acid.
Esterification: The 4-iodobenzoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form methyl 4-iodobenzoate.
Ethoxylation: Finally, the methyl 4-iodobenzoate is reacted with ethanol in the presence of a base such as sodium ethoxide to introduce the ethoxy group, yielding this compound
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethoxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or dimethylformamide.
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride) in solvents like diethyl ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amides, thioethers, or ethers.
Coupling Reactions: Biphenyl derivatives or other complex organic molecules.
Reduction Reactions: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Methyl 2-ethoxy-4-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functional materials, such as liquid crystals and polymers, due to its unique structural properties.
Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems, including their potential as radiolabeled tracers in imaging studies
Mechanism of Action
The mechanism of action of methyl 2-ethoxy-4-iodobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions. The ester and ethoxy groups may also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties .
Comparison with Similar Compounds
Methyl 2-ethoxy-4-iodobenzoate can be compared with other similar compounds, such as:
Methyl 2-iodobenzoate: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
Methyl 4-iodobenzoate: Has the iodine atom at a different position, which can affect its reactivity and the types of reactions it undergoes.
Ethyl 4-iodobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, influencing its physical and chemical properties.
Properties
IUPAC Name |
methyl 2-ethoxy-4-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLYHRCNWHSPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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